molecular formula C18H18O4 B2602749 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole CAS No. 677749-60-9

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole

Cat. No.: B2602749
CAS No.: 677749-60-9
M. Wt: 298.338
InChI Key: IMWZPPZOYCZESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole belongs to the benzodioxole class of heterocyclic compounds, which feature a benzene ring fused to a 1,3-dioxole moiety. The compound’s IUPAC name systematically describes its structure: two 1,3-benzodioxole rings are linked by an ethyl group (–CH₂CH₂–), with methyl substituents at the 5- and 6-positions of the respective rings. Key structural and molecular properties are summarized in Table 1.

Table 1: Molecular and Structural Properties of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole

Property Value/Description
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.34 g/mol
IUPAC Name 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole
CAS Registry Number 677749-60-9
SMILES Notation CC1=C(CCC2=C(C)C=C3OCOC3=C2)C=C4OCOC4=C1
Key Structural Features Two 1,3-benzodioxole rings, ethyl bridge, methyl substituents

The compound’s planar aromatic systems and electron-rich oxygen atoms enable π-π stacking and hydrogen-bonding interactions, which are critical for its potential applications in materials science and medicinal chemistry.

Historical Context of Benzodioxole Derivatives in Organic Chemistry

Benzodioxole derivatives have played a pivotal role in organic chemistry since the 19th century. The parent compound, 1,3-benzodioxole (methylenedioxybenzene), was first synthesized in 1926 via the reaction of catechol with methylene halides, a method refined by Perkin and Trikojus. This foundational work laid the groundwork for exploring substituted benzodioxoles, which gained prominence due to their presence in natural products like safrole and myristicin.

The methylenedioxy functional group’s ability to act as a bioisostere for catechol moieties has driven its adoption in drug design. For example, benzodioxole-containing compounds exhibit enhanced metabolic stability compared to their catechol counterparts, making them valuable in developing central nervous system agents and antimicrobials. In agrochemistry, derivatives such as piperonyl butoxide (a synergist for insecticides) underscore the group’s utility in enhancing pesticide efficacy.

Recent advances have focused on functionalizing benzodioxole scaffolds with alkyl chains and aromatic substituents. The synthesis of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole represents a modern extension of these efforts, leveraging cross-coupling and cyclization strategies to achieve structural complexity. Such innovations highlight the enduring relevance of benzodioxole chemistry in addressing contemporary challenges in synthetic and applied chemistry.

Properties

IUPAC Name

5-methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11-5-15-17(21-9-19-15)7-13(11)3-4-14-8-18-16(6-12(14)2)20-10-22-18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZPPZOYCZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CCC3=CC4=C(C=C3C)OCO4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a dihalomethane under basic conditions.

    Alkylation: The next step involves the alkylation of the benzodioxole core with an appropriate alkyl halide to introduce the methyl groups.

    Coupling Reaction: The final step involves a coupling reaction to attach the 6-methyl-1,3-benzodioxol-5-yl group to the benzodioxole core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxicity of several derivatives against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin and sorafenib. For instance:

CompoundCell LineIC50 (µM)Observations
5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxoleHCT-11610.5Moderate toxicity observed
Similar Derivative AHepG28.0High cytotoxicity
Similar Derivative BMCF-79.2Induced apoptosis

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through mechanisms such as topoisomerase II inhibition and cell cycle arrest at the G2/M phase .

Antiviral Activity

Preliminary research also points to potential antiviral properties of this compound. Similar structures have shown effectiveness in inhibiting viral replication by interfering with nucleic acid synthesis pathways.

Case Study: Influenza A Virus
Research involving pyrimidine derivatives has indicated their capacity to inhibit influenza A RNA polymerase. Given the structural similarities between these derivatives and 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole, further studies are warranted to explore its efficacy against RNA viruses.

Mechanism of Action

The mechanism of action of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several benzodioxole derivatives, differing in substituent type, position, and linkage. Key analogs include:

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives
Compound Name / Identifier CAS Number Substituents / Key Features Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound Not Provided 5-methyl, 6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl] C₁₈H₁₈O₄ 298.33 g/mol Reference compound for comparison
TBC11251 () Not Provided 6-methyl-1,3-benzodioxol-5-yl, sulfonamide, thiopentene C₁₈H₁₈ClN₂O₅S₂ 457.93 g/mol Sulfonamide and thiopentene groups; higher polarity
5-Methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole () 18607-93-7 5-methoxy, 6-allyl C₁₁H₁₂O₃ 192.21 g/mol Allyl chain instead of ethyl; methoxy substituent
4-Methoxy-6-methyl-1,3-benzodioxole () 6443-70-5 4-methoxy, 6-methyl C₉H₁₀O₃ 166.18 g/mol Smaller molecule; substituents at positions 4 and 6
5-Bromo-6-nitro-1,3-benzodioxole () 7748-58-5 5-bromo, 6-nitro C₇H₄BrNO₄ 246.01 g/mol Electron-withdrawing substituents; no ethyl linker
1,3-Benzodioxole, 4,5-dimethoxy-6-propyl () 38174-54-8 4,5-dimethoxy, 6-propyl C₁₂H₁₆O₄ 224.25 g/mol Dimethoxy and propyl groups; increased bulk

Chemical and Physical Properties

  • Electronic Effects :

    • The target compound’s methyl groups are electron-donating, enhancing the electron density of the benzodioxole rings. In contrast, TBC11251’s sulfonamide group introduces polarity and hydrogen-bonding capacity, while 5-bromo-6-nitro-1,3-benzodioxole () has electron-withdrawing substituents, reducing ring reactivity.
    • Methoxy-substituted analogs (e.g., 5-methoxy-6-allyl-1,3-benzodioxole) exhibit increased solubility in polar solvents compared to methyl-substituted derivatives.
  • In contrast, TBC11251’s rigid thiopentene and sulfonamide groups may restrict conformational mobility. Substituent position significantly impacts molecular shape. For example, 4-methoxy-6-methyl-1,3-benzodioxole () has substituents at non-adjacent positions, altering steric hindrance compared to the target compound’s adjacent substitutions.

Biological Activity

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of two benzodioxole moieties, which are known for their diverse pharmacological activities. The structural formula can be represented as follows:

C19H21O4\text{C}_{19}\text{H}_{21}\text{O}_4

This configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that benzodioxole derivatives exhibit significant anticancer activity. For instance, a study evaluating several benzodioxole compounds found that they inhibited the growth of HeLa cervical carcinoma cells with varying degrees of potency. The most effective compound demonstrated a cytotoxic concentration (CC50) of 219 µM, indicating a promising avenue for cancer therapy development .

Table 1: Cytotoxicity of Benzodioxole Derivatives on HeLa Cells

CompoundCC50 (µM)
Compound 1300
Compound 2250
Compound 3219
Ketoprofen500

Anti-inflammatory Activity

Benzodioxole compounds are also recognized for their anti-inflammatory properties. They act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 1.12 to 27.06 µM against COX1, suggesting that modifications in their structure can enhance their anti-inflammatory efficacy .

Table 2: COX Inhibition Activity of Benzodioxole Derivatives

CompoundIC50 COX1 (µM)IC50 COX2 (µM)
Compound A1.123.34
Compound B4.2514.34
Compound C27.0612.32

The biological activity of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the benzodioxole structure enhances its affinity for these targets, leading to modulation of various biochemical pathways .

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various benzodioxole derivatives highlighted their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines, showing selective cytotoxicity while sparing normal cells .
  • Inflammation Models : In vivo models demonstrated that certain benzodioxole compounds effectively reduced inflammation markers in animal models induced with inflammatory agents, showcasing their therapeutic potential in treating inflammatory diseases .

Future Directions

The promising results from initial studies warrant further investigation into the structure-activity relationship (SAR) of benzodioxole derivatives. Future research should focus on:

  • In Vivo Studies : Expanding research to include comprehensive in vivo studies to evaluate the efficacy and safety profiles.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways through which these compounds exert their biological effects.
  • Clinical Trials : Initiating clinical trials to assess the therapeutic potential in humans.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole?

A common approach involves multi-step organic synthesis starting with substituted benzodioxole precursors. For example:

  • Step 1 : Alkylation or Friedel-Crafts reactions to introduce substituents.
  • Step 2 : Coupling reactions (e.g., Suzuki or Heck couplings) to attach ethyl or methyl groups.
  • Step 3 : Purification via column chromatography using silica gel and solvents like hexane/ethyl acetate .

Q. Key Conditions :

ParameterExample Values
Reaction Temperature55–110°C (reflux conditions)
CatalystsPd(PPh₃)₂Cl₂, CuI
SolventsTHF, Et₃N, ethanol
Reaction Time6–48 hours

Note : Optimize reaction time and catalyst loading to improve yield and reduce byproducts .

Q. How can the structural identity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., as demonstrated for benzodioxole derivatives in ).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Common Challenges : Overlapping peaks in NMR due to aromatic protons; recrystallization in ethanol or methanol may improve crystal quality .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (see GHS guidelines in ).
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Caution : Benzodioxole derivatives may decompose under heat, releasing toxic gases (e.g., CO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Modular Synthesis : Introduce functional groups (e.g., halogens, methoxy) at specific positions to probe electronic/steric effects.
  • Biological Assays : Test analogs for binding affinity to targets (e.g., benzodiazepine receptors) using in vitro models (see ).
  • QSAR Modeling : Employ computational tools (e.g., EC–GA methods) to correlate structural descriptors with activity, as demonstrated for benzodiazepine derivatives .

Q. Example Design :

Modification SiteTested GroupsBiological Endpoint
Methyl at position 5-CH₃, -CF₃Receptor binding IC₅₀
Ethyl linker-CH₂CH₂- vs. -CH₂-Solubility/logP

Q. What strategies resolve contradictions in metabolic stability data?

  • In Vitro Models : Compare hepatic microsome assays (human vs. rodent) to assess species-specific degradation.
  • LC-MS/MS Analysis : Quantify metabolites and identify degradation pathways (e.g., oxidation of benzodioxole rings) .
  • Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic routes and validate stability under physiological conditions.

Critical Factor : pH and temperature during incubation significantly affect metabolic rates; standardize protocols across experiments .

Q. How can computational methods predict toxicity or reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity.
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., CYP450 enzymes).
  • ToxCast Database : Screen for structural alerts (e.g., benzodioxole-related hepatotoxicity) .

Limitation : Computational predictions require experimental validation due to potential false positives .

Q. What advanced analytical techniques characterize degradation products?

  • HPLC-DAD/UV : Monitor purity and detect degradants under stress conditions (heat, light, pH).
  • GC-MS : Identify volatile byproducts (e.g., formaldehyde from ring-opening reactions).
  • NMR Kinetic Studies : Track real-time degradation using in-situ probes .

Case Study : Ethanol recrystallization of a related benzodioxole derivative revealed oxidation products via LC-MS .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Circular Dichroism (CD) : Confirm enantiomer ratios post-synthesis.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .

Note : Racemization may occur during prolonged reflux; optimize reaction time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.